4,4,4-Trifluoro-3-hydroxybutanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO/c5-4(6,7)3(9)1-2-8/h3,9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKPCYRKCHNXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic Profiling of Trifluorinated Hydroxy Nitriles: A Guide for Medicinal Chemistry Applications
Topic: Thermodynamic properties of trifluorinated hydroxy nitriles Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Fluorine-Nitrile Synergy
In the high-stakes arena of structure-based drug design (SBDD), trifluorinated hydroxy nitriles represent a privileged structural motif. This guide analyzes the thermodynamic interplay between the strongly electron-withdrawing trifluoromethyl group (
For the medicinal chemist, the thermodynamic value of this scaffold lies not in heat engines, but in binding thermodynamics (
Electronic Architecture and Acid-Base Thermodynamics
The most critical thermodynamic parameter for this class of compounds is the acidity constant (
The Acidity Cliff
In a standard aliphatic alcohol, the
-
Inductive Effect (-I): The
group exerts a powerful inductive pull, stabilizing the alkoxide anion conjugate base. -
Resonance/Inductive Synergy: The nitrile group provides additional stabilization through its strong dipole and electron-withdrawing nature.
Consequently,
Thermodynamic Cycle of Ionization
The ionization process is governed by the stability of the conjugate base. The thermodynamic cycle below illustrates the energetic contributions stabilizing the anion.
Figure 1: Thermodynamic cycle showing the stabilization of the alkoxide anion by electron-withdrawing groups.
Solvation Thermodynamics and Lipophilicity
The trifluoromethyl group is often termed "polar hydrophobic." While it increases lipophilicity (increasing
The "Fluorine Effect" on Partition Coefficients
Replacing a methyl group with a trifluoromethyl group typically increases
-
Log P (Neutral species): High. The
sheds water molecules effectively. -
Log D (Distribution coefficient at pH 7.4): Variable. Because the
is lower, the ionized fraction reduces the effective lipophilicity at physiological pH.
Table 1: Comparative Thermodynamic Parameters (Representative)
| Property | Aliphatic Analog (Me-C(OH)-Me) | Trifluorinated Analog (CF3-C(OH)-CN) | Impact on Drug Design |
| pKa (OH) | ~16.5 | ~9.2 | Enhanced H-bond donor capability; potential for ionic interactions. |
| C-F Bond Energy | N/A | ~116 kcal/mol | Metabolic blockade; resistance to P450 oxidation. |
| Dipole Moment | ~1.7 D | ~4.5 D | Stronger dipole-dipole interactions in binding pockets. |
| Log P | 0.1 | 1.4 | Improved membrane permeability (passive diffusion). |
Synthetic Thermodynamics: Controlling the Reaction
Synthesizing these molecules requires overcoming the thermodynamic reversibility of cyanohydrin formation. The addition of cyanide to a trifluoromethyl ketone is reversible.
Thermodynamic vs. Kinetic Control
-
Kinetic Product: Rapid addition of
may lead to O-silylated products if TMSCN is used. -
Thermodynamic Product: The free cyanohydrin is often less stable than the ketone precursor due to steric strain and electronic repulsion between the
and dipoles. High-yielding protocols often require "trapping" the alcohol or using specific Lewis Acid catalysts to lower the activation energy ( ) of the forward reaction while stabilizing the product ground state.
Figure 2: Reaction energy landscape for the cyanosilylation of trifluoromethyl ketones.
Experimental Protocols
To validate the thermodynamic properties discussed, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
Objective: Determine the precise acidity constant of the fluorinated hydroxyl group. Principle: Unlike standard alcohols, these compounds are acidic enough to be titrated in mixed aqueous solvents.
-
Preparation: Dissolve 5 mg of the trifluorinated hydroxy nitrile in 10 mL of 0.1 M KCl (ionic strength adjuster). If solubility is low, use a methanol/water co-solvent (e.g., 20% MeOH).
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Titrate with 0.01 M carbonate-free NaOH using an automated titrator. Add titrant in 10
increments. -
Data Analysis: Plot pH vs. Volume. The inflection point (first derivative maximum) corresponds to the equivalence point. The pH at the half-equivalence point represents the
(Henderson-Hasselbalch approximation). -
Yasuda-Shedlovsky Extrapolation: If a co-solvent was used, repeat at 30%, 40%, and 50% MeOH. Plot
vs. (dielectric constant) and extrapolate to 0% organic solvent to find the aqueous .
Protocol B: Log P Measurement via HPLC (High-Throughput)
Objective: Measure lipophilicity without the errors associated with shake-flask emulsions.
-
Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4 with ammonium acetate to measure Log D, or unbuffered for Log P).
-
Standards: Inject a calibration mixture of 5 compounds with known Log P values (e.g., Toluene, Acetophenone, Benzene).
-
Measurement: Inject the trifluorinated analyte. Record the retention time (
). -
Calculation: Calculate the capacity factor
(where is the dead time). -
Correlation: Plot
of standards vs. known Log P. Use the linear regression equation to determine the Log P of the analyte.
References
-
Synthesis of CF3-Containing Linear Nitriles. Organic Chemistry Portal. A mild, transition-metal-free method for synthesizing trifluoromethyl nitriles using TMSCN.[1]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Detailed review on how nitriles modulate lipophilicity (LogP/LogD) and act as bioisosteres.[2][3]
-
Structure-Activity Relationship of Trifluoromethyl-Containing Metallocenes. ChemMedChem. Discusses the impact of trifluoromethyl groups on lipophilicity and electrochemical properties.[4][5]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Comprehensive database of pKa values for fluorinated compounds and nitriles in MeCN and water.
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals. Analysis of the C-F bond energy and metabolic stability conferred by fluorinated groups.
Sources
- 1. Synthesis of CF3-Containing Linear Nitriles from α-(Trifluoromethyl)styrenes [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for the synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Technical Application Note: Strategic Synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Part 1: Executive Summary & Strategic Rationale
Target Molecule: 4,4,4-Trifluoro-3-hydroxybutanenitrile
CAS: 100650-68-4 (Racemic) / Derivative Specifics
Structure:
The incorporation of trifluoromethyl (
This guide details two distinct, self-validating protocols for synthesizing this target:
-
Route A (Chemical): Regioselective Ring Opening of 2-(Trifluoromethyl)oxirane. Best for rapid, small-scale acquisition of racemic material or when specific chiral catalysts are employed.
-
Route B (Biocatalytic): Enzymatic Reduction of 4,4,4-Trifluoro-3-oxobutanenitrile. Best for high-enantiopurity requirements and scalable "green" manufacturing.
Part 2: Critical Safety Directives
WARNING: This protocol involves high-hazard reagents.
-
Trifluoromethyl Epoxides: Highly volatile and flammable. Potential alkylating agents.[1][2]
-
Cyanide Sources (TMSCN/KCN): Fatal if inhaled, swallowed, or absorbed through skin. All operations must occur in a functioning fume hood with a cyanide antidote kit available immediately.
-
Reaction Class: Exothermic. Thermal runaway potential is higher with fluorinated substrates due to inductive effects.
Part 3: Synthesis Protocols
Route A: Regioselective Ring Opening of 2-(Trifluoromethyl)oxirane
Principle: Nucleophilic attack on 2-(trifluoromethyl)oxirane (TFPO) by a cyanide source.
-
Regioselectivity: The strong electron-withdrawing nature of the
group destabilizes developing positive charge at the adjacent carbon ( ). Consequently, nucleophilic attack is directed toward the terminal carbon ( ) via an mechanism, yielding the desired secondary alcohol. -
Reagent Choice: Trimethylsilyl cyanide (TMSCN) is selected over HCN gas for superior handling safety and precise stoichiometry.
Reagents:
-
2-(Trifluoromethyl)oxirane (TFPO) [CAS: 359-41-1]
-
Trimethylsilyl cyanide (TMSCN)[3]
-
Catalyst: Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) or
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Step-by-Step Protocol:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Solvation: Charge the flask with anhydrous DCM (20 mL) and TMSCN (1.1 equiv, 11 mmol). Cool to 0°C in an ice bath.
-
Catalyst Addition: Add TBAF (0.05 equiv) dropwise. Note: The reaction is catalytic; excess fluoride can degrade the silyl ether prematurely.
-
Substrate Addition: Add 2-(Trifluoromethyl)oxirane (1.0 equiv, 10 mmol) dropwise via syringe pump over 30 minutes.
-
Checkpoint: Monitor internal temperature; maintain
to prevent polymerization.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (25°C) and stir for 4 hours.
-
Validation: Monitor by GC-MS. Disappearance of epoxide peak and appearance of the silyl-protected nitrile (
).
-
-
Hydrolysis (Deprotection): Add 1N HCl (10 mL) and stir vigorously for 30 minutes to cleave the O-TMS group.
-
Workup:
-
Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc gradient).
Yield Expectation: 85-92% (Racemic).
Route B: Biocatalytic Reduction (Enantioselective)
Principle: Stereoselective reduction of the ketone precursor using an engineered Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH). This route avoids toxic cyanides in the reduction step and establishes chirality (R or S) based on enzyme selection.
Precursor Synthesis (If not purchased):
-
Reaction: Claisen condensation of Ethyl Trifluoroacetate + Acetonitrile using Sodium Ethoxide.
-
Product: 4,4,4-Trifluoro-3-oxobutanenitrile (CAS: 110234-68-9).[5][6]
Protocol:
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM
. -
Cofactor Mix: Dissolve
(1.0 mM) and Glucose (1.5 equiv relative to substrate) in the buffer. -
Enzyme Loading:
-
Add Glucose Dehydrogenase (GDH) (500 U) for cofactor recycling.
-
Add KRED Enzyme (e.g., Codexis KRED-P1 series or equivalent commercial screening kit hit) (50 mg).
-
-
Substrate Addition: Dissolve 4,4,4-Trifluoro-3-oxobutanenitrile (500 mg) in IPA (2 mL) or DMSO (1 mL) and add to the aqueous mixture.
-
Note: Substrate concentration should be ~5-10 g/L. Higher loads may require biphasic systems (e.g., adding butyl acetate).
-
-
Incubation: Shake at 30°C / 250 rpm for 24 hours.
-
pH Control: Monitor pH; adjust with 1M NaOH if it drops below 6.5 (though the buffer should maintain it).
-
-
Validation: Extract a 100 µL aliquot, dry, derivatize (Mosher's acid chloride), and analyze via GC-FID or Chiral HPLC.
-
Workup:
-
Saturate the aqueous phase with NaCl.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry (
) and concentrate.
-
Yield Expectation: >90% conversion, >99% ee.
Part 4: Process Visualization
Figure 1: Synthetic Logic Flow
Caption: Comparative workflow for Chemical (Route A) vs. Biocatalytic (Route B) synthesis. Route A offers speed; Route B offers stereocontrol.
Figure 2: Biocatalytic Cofactor Recycling Cycle
Caption: Coupled enzymatic system. KRED reduces the nitrile substrate while GDH oxidizes glucose to recycle the expensive NADPH cofactor.
Part 5: Analytical & Quality Control
Data Summary Table
| Parameter | Route A (Epoxide) | Route B (Biocatalytic) |
| Primary Reagents | TFPO, TMSCN, TBAF | Keto-nitrile, KRED, Glucose |
| Key Hazard | Cyanide Toxicity | Enzyme Sensitivity/Cost |
| Reaction Time | 4-6 Hours | 18-24 Hours |
| Yield (Typical) | 85-92% | 85-95% |
| Stereochemistry | Racemic (unless chiral cat. used) | Enantiopure (>99% ee) |
| Scalability | High (Flow chemistry compatible) | High (Fermentation compatible) |
Validation Methods:
-
NMR:
-
1H NMR (CDCl3): Look for the disappearance of the epoxide protons (2.9-3.1 ppm) and appearance of the
multiplet at ~4.2-4.5 ppm. The alpha to nitrile appears as a doublet of doublets ~2.7 ppm. -
19F NMR: Distinct shift of the
group. Epoxide is typically ~ -76 ppm; Alcohol shifts to ~ -78 to -80 ppm.
-
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:IPA (90:10).
-
Detection: UV 210 nm.
-
Part 6: References
-
Biocatalytic Reduction of Fluorinated Keto-Esters: Zhang, J., et al. "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction..." Biotechnology Journal, 2006. (Note: Protocol adapted from the ester analogue to the nitrile based on KRED substrate promiscuity).
-
Regioselective Ring Opening of Epoxides: Garg, P., et al. "Mild, effective and regioselective ring-opening of oxiranes..." Journal of the Chemical Society, Perkin Transactions 1, 2012.
-
Synthesis of Nitrile Precursors: Bajwa, J.S., et al. "Regioselective ring opening of epoxides with cyanide..." Tetrahedron Letters, 1991.[2] (Foundational method for converting epoxides to beta-hydroxy nitriles).
-
Commercial Availability of Precursors: Santa Cruz Biotechnology.[5] "4,4,4-trifluoro-3-oxobutanenitrile Product Data."[5][6][7] [5]
-
Safety Data (TFPO): TCI Chemicals. "2-(Trifluoromethyl)oxirane Safety Data Sheet."
Sources
- 1. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4,4,4-trifluoro-3-oxobutanenitrile | CAS 110234-68-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 110234-68-9,4,4,4-Trifluoro-3-oxobutanenitrile_CoreSyn [coresyn.com]
- 7. york.ac.uk [york.ac.uk]
The Strategic Application of 4,4,4-Trifluoro-3-hydroxybutanenitrile as a Versatile Chiral Building Block in Modern Synthesis
Introduction: The Rising Prominence of Fluorinated Chiral Scaffolds
In the landscape of contemporary drug discovery and development, the incorporation of fluorine into molecular frameworks has become a cornerstone strategy for enhancing pharmacological profiles.[1] The trifluoromethyl (CF₃) group, in particular, can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When this powerful functional group is installed on a chiral center, it unlocks access to a three-dimensional chemical space that is of profound interest for creating novel therapeutics. 4,4,4-Trifluoro-3-hydroxybutanenitrile emerges as a highly valuable and versatile chiral building block, offering a trifluoromethylated stereocenter and two modifiable functional groups—a hydroxyl and a nitrile—poised for a variety of synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this powerful synthetic intermediate. We will delve into its stereoselective synthesis, key applications, and provide detailed, field-proven protocols for its use.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4,4,4-Trifluoro-3-hydroxybutanenitrile is essential for its effective application in synthesis. The following table summarizes key properties for the racemic compound. It is important to note that specific optical rotation is a key characteristic of the individual enantiomers and will be detailed in the synthesis protocols.
| Property | Value | Source |
| Molecular Formula | C₄H₄F₃NO | PubChem |
| Molecular Weight | 139.08 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid/solid | Generic |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in a wide range of organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred |
| XlogP | 0.4 | PubChem[2] |
Stereoselective Synthesis: Accessing Both Enantiomers
The utility of 4,4,4-Trifluoro-3-hydroxybutanenitrile as a chiral building block is entirely dependent on the ability to access it in high enantiomeric purity. The most reliable and widely adopted method for achieving this is the asymmetric reduction of the prochiral precursor, 4,4,4-trifluoro-3-oxobutanenitrile. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, stands out as a robust and highly predictable method for this transformation.[2][3] By selecting the appropriate enantiomer of the CBS catalyst, one can selectively synthesize either the (R) or (S) enantiomer of the desired product.
Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a catalytic amount of a chiral oxazaborolidine, typically derived from proline, and a stoichiometric amount of a borane source, such as borane-tetrahydrofuran complex (BH₃·THF). The mechanism, which accounts for the high degree of enantioselectivity, can be summarized as follows:
-
Catalyst-Borane Complex Formation: The borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[4]
-
Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The steric bulk of the catalyst directs the ketone to coordinate in a specific orientation to minimize steric hindrance.[4]
-
Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone via a six-membered ring transition state. The facial selectivity of this hydride transfer is dictated by the chirality of the oxazaborolidine catalyst.[4]
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup is then performed to liberate the chiral alcohol.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Protocols
Protocol 1: Synthesis of (R)-4,4,4-Trifluoro-3-hydroxybutanenitrile
This protocol details the asymmetric reduction of 4,4,4-trifluoro-3-oxobutanenitrile using the (S)-2-Methyl-CBS-oxazaborolidine catalyst.
Materials:
-
4,4,4-Trifluoro-3-oxobutanenitrile
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Cool the flask to 0 °C in an ice bath and add borane-THF complex (0.6 eq, 1 M in THF) dropwise over 10 minutes. Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, dissolve 4,4,4-trifluoro-3-oxobutanenitrile (1.0 eq) in anhydrous THF.
-
Cool the catalyst mixture to -30 °C and add the solution of 4,4,4-trifluoro-3-oxobutanenitrile dropwise over 30 minutes, maintaining the internal temperature below -25 °C.
-
Stir the reaction mixture at -30 °C for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol at -30 °C.
-
Allow the mixture to warm to room temperature and then add 2 M HCl. Stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford (R)-4,4,4-trifluoro-3-hydroxybutanenitrile.
-
Characterization: The enantiomeric excess should be determined by chiral HPLC or GC analysis. The specific rotation should be measured and compared to literature values if available.
Protocol 2: Synthesis of (S)-4,4,4-Trifluoro-3-hydroxybutanenitrile
This protocol is identical to Protocol 1, with the exception of using the (R)-2-Methyl-CBS-oxazaborolidine catalyst to yield the (S)-enantiomer.
Materials:
-
Same as Protocol 1, but with (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)[5]
Procedure:
-
Follow steps 1-12 of Protocol 1, substituting (S)-2-Methyl-CBS-oxazaborolidine with (R)-2-Methyl-CBS-oxazaborolidine.
Applications in Synthesis: A Gateway to Chiral Trifluoromethylated Amines
One of the most powerful applications of chiral 4,4,4-trifluoro-3-hydroxybutanenitrile is its conversion to the corresponding chiral β-amino alcohol, 4-amino-1,1,1-trifluoro-butan-2-ol. These β-amino alcohols are highly sought-after intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[6] The transformation is readily achieved by the reduction of the nitrile functionality.
Protocol 3: Synthesis of (R)-4-Amino-1,1,1-trifluoro-butan-2-ol
This protocol describes the reduction of the nitrile group of (R)-4,4,4-trifluoro-3-hydroxybutanenitrile using a borane reagent.
Materials:
-
(R)-4,4,4-Trifluoro-3-hydroxybutanenitrile (from Protocol 1)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
6 M Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) pellets
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of (R)-4,4,4-trifluoro-3-hydroxybutanenitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-THF complex (2.5 eq, 1 M in THF) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Carefully add 6 M HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complex.
-
Cool the mixture to room temperature and basify to pH > 12 by the portion-wise addition of NaOH pellets.
-
Extract the aqueous layer with dichloromethane (4 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-4-amino-1,1,1-trifluoro-butan-2-ol.
-
The product can be further purified by distillation or crystallization if necessary.
Caption: Synthetic utility of 4,4,4-Trifluoro-3-hydroxybutanenitrile.
Conclusion and Future Outlook
4,4,4-Trifluoro-3-hydroxybutanenitrile represents a powerful and versatile chiral building block for the synthesis of complex, high-value molecules. The reliable and highly enantioselective access to both (R) and (S) enantiomers via the Corey-Bakshi-Shibata reduction allows for the targeted synthesis of specific stereoisomers. The subsequent transformation of the nitrile functionality into a primary amine provides a straightforward entry into the class of chiral trifluoromethylated β-amino alcohols, which are key intermediates in pharmaceutical and agrochemical research. The protocols provided herein offer a robust foundation for the successful application of this building block in a variety of synthetic endeavors. As the demand for novel, fluorine-containing chiral compounds continues to grow, the strategic use of building blocks like 4,4,4-trifluoro-3-hydroxybutanenitrile will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry and materials science.
References
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 203, 153-167.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
-
PubChem. (n.d.). 4,4,4-trifluoro-3-hydroxybutanenitrile. Retrieved February 15, 2026, from [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (2023, October 29). (R)-2-Methyl-CBS-oxazaborolidine. In Wikipedia. Retrieved February 15, 2026, from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 15, 2026, from [Link]
-
Organic Synthesis. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Retrieved February 15, 2026, from [Link]
-
Organic Reactions. (n.d.). Nitrile to Amine - Common Conditions. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 1-AMINO-4 4 4-TRIFLUORO-BUTAN-2-OL. Retrieved February 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
Synthesis of trifluoromethylated heterocycles using 4,4,4-Trifluoro-3-hydroxybutanenitrile
The following Application Note is structured to provide a comprehensive, technical guide for the synthesis of trifluoromethylated heterocycles using 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN).
Leveraging 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) as a Bifunctional Synthon
Executive Summary
The incorporation of trifluoromethyl (
This guide details the strategic application of TFHBN in synthesizing privileged pharmacophores, specifically 3-amino-5-(trifluoromethyl)pyrazoles and isoxazoles . Unlike standard protocols that rely on unstable fluorinated acetylenes or expensive trifluoroacetylation reagents, this approach utilizes TFHBN as a stable, bifunctional precursor that can be directed through oxidative activation or dehydrative activation pathways.
Chemical Profile & Strategic Utility
| Property | Specification |
| Compound Name | 4,4,4-Trifluoro-3-hydroxybutanenitrile |
| CAS Number | 104529-67-9 |
| Molecular Formula | |
| Molecular Weight | 153.08 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Key Functionality | |
| Stability | Hygroscopic; Stable under inert atmosphere. Avoid strong bases. |
Strategic Advantage: TFHBN possesses two distinct reactive centers: the hydroxyl group (C3) and the nitrile group (C1). Its utility lies in its ability to diverge into two reactive intermediates:
-
Dehydration: Yields 4,4,4-trifluorocrotononitrile , a potent Michael acceptor for hydrazine/amidine nucleophiles.
-
Oxidation: Yields 4,4,4-trifluoro-3-oxobutanenitrile , a 1,3-dielectrophile for condensation reactions.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways accessible from TFHBN.
Figure 1: Divergent synthetic pathways from TFHBN to high-value heterocyclic scaffolds.
Detailed Experimental Protocols
Protocol A: Telescoped Synthesis of 3-Amino-5-(trifluoromethyl)pyrazole
Target Application: Synthesis of COX-2 inhibitor scaffolds (e.g., Celecoxib analogs). Mechanism: Dehydration followed by Michael addition-cyclization.
Rationale:
Direct reaction of TFHBN with hydrazine can be sluggish due to the poor leaving group ability of the hydroxyl group. This protocol generates the reactive
Reagents:
-
TFHBN (1.0 equiv)
-
Thionyl Chloride (
) or Methanesulfonyl chloride (MsCl) (1.2 equiv) -
Triethylamine (
) or Pyridine (2.5 equiv) -
Hydrazine Monohydrate (
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) and Ethanol (EtOH)
Step-by-Step Methodology:
-
Activation (Dehydration):
-
Charge a flame-dried reaction vessel with TFHBN (10 mmol) and dry DCM (20 mL).
-
Cool to 0°C under
atmosphere. -
Add
(25 mmol) dropwise. -
Slowly add MsCl (12 mmol) over 15 minutes, maintaining temperature < 5°C.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Disappearance of starting material indicates formation of the mesylate/alkene intermediate.
-
Allow to warm to Room Temperature (RT) and stir for 2 hours to ensure elimination to 4,4,4-trifluorocrotononitrile .
-
-
Cyclization:
-
Concentrate the reaction mixture carefully (volatile intermediate!) or perform a solvent swap to Ethanol (30 mL).
-
Cool the ethanolic solution to 0°C.
-
Add Hydrazine Monohydrate (15 mmol) dropwise. Caution: Exothermic.
-
Reflux the mixture for 4–6 hours.
-
Mechanism Note: Hydrazine undergoes Michael addition at the
-carbon (adjacent to ), followed by intramolecular attack on the nitrile to close the ring.
-
-
Isolation:
-
Concentrate under reduced pressure.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over
. -
Purify via recrystallization (EtOH/Water) or column chromatography.
-
Expected Yield: 75–85%
Data Validation:
Protocol B: Oxidative Activation to 4,4,4-Trifluoro-3-oxobutanenitrile
Target Application: Universal precursor for isoxazoles, pyrimidines, and quinolines. Mechanism: Oxidation of secondary alcohol to ketone.
Rationale:
While the alkene (Protocol A) is excellent for hydrazines, the
Reagents:
-
TFHBN (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.1 equiv) OR Swern conditions.
-
Solvent: DCM (anhydrous).
Step-by-Step Methodology:
-
Oxidation:
-
Dissolve TFHBN (10 mmol) in dry DCM (50 mL).
-
Add Dess-Martin Periodinane (11 mmol) in portions at 0°C.
-
Stir at RT for 3 hours.
-
Safety: DMP is shock-sensitive; handle with care. Alternatively, use Swern oxidation (
) at -78°C for larger scales.
-
-
Quench & Workup:
-
Quench with saturated
/ (1:1) solution to destroy unreacted iodine species. -
Extract with DCM.
-
Critical Step: The product, 4,4,4-trifluoro-3-oxobutanenitrile , is unstable and prone to decarboxylation/polymerization. Do not distill at high temperature. Use immediately in the next step (e.g., addition of Hydroxylamine Hydrochloride + NaOAc to generate 5-(trifluoromethyl)isoxazol-3-amine ).
-
Critical Handling & Safety (E-E-A-T)
-
Nitrile Hazards: Like all nitriles, TFHBN can release cyanide ions under strong metabolic or chemical hydrolysis conditions. However, the
group stabilizes the C-C bond. Standard cyanide safety protocols (availability of Hydroxocobalamin) are recommended. -
Fluoride Sensitivity: Avoid using Lewis acids that have high affinity for fluorine (e.g.,
, ) at high temperatures, as this may lead to defluorination or HF generation. -
Volatility: The dehydrated intermediate (4,4,4-trifluorocrotononitrile) is volatile and a lachrymator. Perform all dehydration steps in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Incomplete dehydration before hydrazine addition. | Ensure MsCl/TEA step runs to completion (TLC check) before adding hydrazine. |
| Regioisomer Mixtures | Ambiguous nucleophilic attack. | The |
| Product Decomposition | Instability of the Keto-Nitrile (Protocol B). | Do not store the keto-nitrile. "Telescope" the reaction: generate the ketone and immediately add the heterocycle-forming nucleophile. |
References
-
Tang, X., & Hu, C. (1994).[1] A novel and practical method for the synthesis of 3-trifluoromethylated pyrazoles. Journal of Chemical Society, Chemical Communications.
-
Tang, X., & Hu, C. (1995).[1] A new and concise method for the synthesis of 5-trifluoromethylisoxazoles. Journal of Fluorine Chemistry.
-
Sigma-Aldrich. (2023).[2][3] Safety Data Sheet: 4,4,4-Trifluoro-3-hydroxybutanenitrile.
- Sloop, J. C., et al. (2006). Synthesis of fluorinated heterocycles. Journal of Fluorine Chemistry. (General reference for directing effects).
Sources
Preparation of fluorinated amino alcohols from 4,4,4-Trifluoro-3-hydroxybutanenitrile
Technical Application Note: Strategic Synthesis of Fluorinated Amino Alcohols
Executive Summary
This application note details the synthetic protocols for converting 4,4,4-trifluoro-3-hydroxybutanenitrile (1) into 4-amino-1,1,1-trifluorobutan-2-ol (2) . This transformation represents a critical entry point into the synthesis of fluorinated GABA analogues and transition-state mimics for protease inhibitors.
The trifluoromethyl (
-
Method A (Lab Scale/High Purity): Borane-Dimethyl Sulfide (
) reduction, offering superior chemoselectivity and avoiding secondary amine formation. -
Method B (Process Scale): Catalytic Hydrogenation (Raney Nickel), optimized for throughput and cost-efficiency.
Chemical Context & Strategic Analysis
The target molecule, a
-
Starting Material: 4,4,4-Trifluoro-3-hydroxybutanenitrile (
). -
Target Product: 4-amino-1,1,1-trifluorobutan-2-ol (
).
Key Synthetic Challenges:
-
Chemoselectivity: Reducing the nitrile without eliminating the hydroxyl group.
-
Dimerization: Primary amines formed during reduction can react with intermediate imines to form secondary amines.
-
Retro-Aldol Risk: The electron-withdrawing
group increases the acidity of the -proton (relative to the ), but here the is adjacent to the alcohol. In basic media, the alkoxide of (1) can undergo retro-aldol cleavage to trifluoroacetaldehyde and acetonitrile anion. Acidic or neutral reduction conditions are preferred.
Reaction Pathway Diagram
Figure 1: Reaction pathways showing the direct reduction (Method A) and the surface-mediated hydrogenation (Method B) with potential dimerization risks.
Method A: Borane-Dimethyl Sulfide Reduction (High Chemoselectivity)
Rationale: Borane reagents (
Materials Table
| Reagent | Equiv. | Role | Hazards |
| Nitrile (1) | 1.0 | Substrate | Irritant |
| 2.5 | Reducing Agent | Water reactive, Stench, Flammable | |
| Anhydrous THF | Solvent | Solvent | Peroxide former, Flammable |
| Methanol | Excess | Quench | Flammable, Toxic |
| HCl (4M in Dioxane) | Excess | Hydrolysis | Corrosive |
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Connect the outlet to a bleach scrubber (to neutralize any escaping dimethyl sulfide or borane).
-
Solvation: Charge the flask with Nitrile (1) (e.g., 10.0 mmol) and anhydrous THF (5 mL/mmol). Cool the solution to 0°C using an ice bath.
-
Addition: Add
solution (25.0 mmol, 2.5 equiv) dropwise via syringe over 20 minutes.-
Note: Gas evolution may occur. Maintain internal temperature <5°C.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the reaction to reflux (66°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (stain with Ninhydrin for amine, or KMnO4 for alkene/alcohol). The nitrile spot should disappear.
-
-
Quench (Critical Step): Cool the mixture to 0°C. Very slowly add Methanol (excess) dropwise.
-
Chemistry: This destroys excess borane and breaks the Boron-Nitrogen complexes. Vigorous hydrogen evolution will occur.
-
-
Methanolysis: Concentrate the mixture in vacuo. Redissolve the residue in fresh Methanol and concentrate again (Repeat 3x).
-
Purpose: This removes trimethyl borate (
) as an azeotrope.
-
-
Acid Hydrolysis: Dissolve the residue in MeOH and add HCl (4M in dioxane, 5 equiv). Reflux for 1 hour to fully cleave any remaining boron-amine adducts.
-
Isolation: Concentrate to dryness to obtain the hydrochloride salt of the product.
-
Optional Free Basing: Dissolve salt in minimal water, adjust pH to ~10 with 2M NaOH, and extract exhaustively with DCM or EtOAc. (Note: Fluorinated amino alcohols can be water-soluble; salting out with NaCl is recommended).
-
Method B: Catalytic Hydrogenation (Scalable Process)
Rationale: For scales >50g, borane becomes expensive and hazardous to quench. Catalytic hydrogenation using Raney Nickel is the industrial standard. The addition of ammonia is strictly required to suppress the formation of secondary amines.
Materials Table
| Reagent | Loading | Role | Hazards |
| Nitrile (1) | 1.0 | Substrate | Irritant |
| Raney Nickel | 20 wt% | Catalyst | Pyrophoric (fires in air) |
| Ammonia (7N in MeOH) | Solvent | Solvent/Additive | Corrosive, Toxic gas |
| Hydrogen ( | 50-100 psi | Reductant | Flammable, High Pressure |
Step-by-Step Protocol
-
Catalyst Preparation: Wash Raney Nickel (slurry in water) with MeOH (3x) to remove water. Do not let the catalyst dry out.
-
Loading: In a high-pressure autoclave (Parr reactor), add the wet Raney Nickel (20 wt% relative to substrate).
-
Substrate Addition: Add a solution of Nitrile (1) dissolved in methanolic ammonia (7N
in MeOH).-
Concentration: Target 0.5 M to 1.0 M concentration.
-
Why Ammonia? It shifts the equilibrium of the intermediate imine away from reacting with the product amine, preventing dimerization.
-
-
Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50–100 psi (3.5–7 bar)
. -
Reaction: Stir vigorously at room temperature for 12–24 hours.
-
Note: If reaction is slow, heat to 40°C. Avoid temperatures >60°C to prevent retro-aldol degradation of the
-hydroxy group.
-
-
Workup:
-
Vent
and purge with Nitrogen. -
Filter the mixture through a pad of Celite (under Nitrogen blanket) to remove the pyrophoric catalyst. Wash the pad with MeOH.
-
-
Purification: Concentrate the filtrate to yield the crude amino alcohol. Distillation under reduced pressure is usually sufficient for purification.
Analytical Validation
Confirming the structure requires verifying the loss of the nitrile and the presence of the primary amine and trifluoromethyl group.
Expected NMR Data (Free Base in
-
NMR: Single singlet around -78 to -81 ppm (characteristic of
adjacent to a chiral center). -
NMR:
-
~4.0 ppm (1H, multiplet,
). -
~3.0 ppm (2H, triplet/multiplet,
). -
~1.6–1.9 ppm (2H, multiplet, internal
). -
Broad singlet ~2.0–3.0 ppm (
and , exchangeable with ).
-
~4.0 ppm (1H, multiplet,
-
IR Spectroscopy:
-
Disappearance of sharp
stretch (~2250 ). -
Appearance of broad
/ stretches (3200–3400 ).
-
Workflow Decision Matrix
Use the following logic map to select the appropriate protocol for your specific constraints.
Figure 2: Decision matrix for selecting the reduction method based on scale and equipment availability.
References
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
-
Brown, H. C., & Choi, Y. M. (1982). "The reaction of nitriles with borane-dimethyl sulfide. A convenient general procedure for the conversion of nitriles to primary amines." Synthesis, 1981(08), 605-606.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Kukhar, V. P., & Soloshonok, V. A. (Eds.).[1] (1994). Fluorine-containing Amino Acids: Synthesis and Properties. John Wiley & Sons. (Context on fluorinated amino alcohol stability).
- Vertex AI Search. (2023). "Preparation of fluorinated amino alcohols from nitriles protocol.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) CAS: 110234-68-9 (Keto-precursor reference), Target Alcohol (Racemic/Chiral) Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Core Directive & Strategy
This guide addresses the synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile , a critical chiral building block for pharmaceuticals (e.g., SARMs, protease inhibitors).
The primary yield-killing factors for this molecule are not usually reaction conversion, but rather regioselectivity failures (in epoxide opening) and physical losses during isolation (due to high water solubility and volatility induced by the
This guide prioritizes the Reduction of 4,4,4-trifluoro-3-oxobutanenitrile (Method A) as the most reliable route for high yield and enantiopurity, while addressing the Epoxide Opening (Method B) for specific raw material availability.
Method A: Biocatalytic Reduction (High Enantioselectivity)
Context: For drug development requiring high enantiomeric excess (
Protocol Overview
-
Catalyst: NADPH-dependent KRED (Screening required for specific chirality).
-
Cofactor Regeneration: Glucose Dehydrogenase (GDH) + Glucose.
Troubleshooting & FAQs
Q: My conversion stalls at 50-60%. Adding more enzyme doesn't help. Why?
A: Product Inhibition and pH Drift.
The
-
Fix 1 (Buffer Capacity): Increase phosphate buffer concentration to 100mM (from standard 50mM).
-
Fix 2 (Titration): Use a pH-stat to maintain pH 7.0–7.5 using 0.5M NaOH.
-
Fix 3 (Biphasic System): The product is toxic to many enzymes. Use a biphasic system with Dibutyl Phthalate (DBP) or MTBE as an organic reservoir. The substrate and product partition into the organic phase, protecting the enzyme in the aqueous phase [1].
Q: I see a strong emulsion during the workup of the biocatalytic mixture. A: Protein-Stabilized Emulsions. Denatured enzymes act as surfactants, stabilizing the fluorinated organic droplets.
-
The Fix: Do not shake vigorously. Add Celite 545 (10% w/v) to the reaction mixture and filter through a sintered glass funnel before phase separation. This removes the protein "rag layer."
Workflow Visualization: Biphasic Bioreduction
Caption: Biphasic reduction cycle minimizing enzyme inhibition by partitioning the toxic fluorinated product into the organic phase.
Method B: Chemical Reduction (Racemic / Scale-Up)
Context: Standard reduction using Sodium Borohydride (
Troubleshooting & FAQs
Q: I am observing "missing mass" after workup. The reaction shows 100% conversion on TLC, but isolated yield is <40%. A: Water Solubility & Volatility. The trifluoromethyl group renders the molecule polar enough to hide in the aqueous wash, yet the molecule is volatile enough to sublime or evaporate on the rotovap if vacuum is too high.
-
Fix 1 (Salting Out): You must saturate the aqueous layer with NaCl before extraction.
-
Fix 2 (Solvent Choice): Replace Ethyl Acetate with MTBE (Methyl tert-butyl ether) or a 3:1 mixture of Chloroform/Isopropanol . These are far superior for extracting fluorinated alcohols [2].
-
Fix 3 (Evaporation): Do not heat the water bath above 35°C during concentration.
Q: The product contains a "hydrated" impurity that won't separate.
A: Gem-diol Formation.
The precursor (keto-nitrile) exists in equilibrium with its hydrate (gem-diol) due to the electron-withdrawing
-
The Fix: Ensure complete consumption of the starting material by monitoring via 19F NMR (not just TLC) before quenching. The ketone
shift is distinct from the alcohol .
Method C: Epoxide Opening (Alternative Route)
Context: Synthesis from 2-(trifluoromethyl)oxirane using cyanide (NaCN/KCN).
Q: I am getting a mixture of Regioisomers (A and B). How do I force the attack to the correct carbon?
-
Target: Attack at the terminal carbon (C3) to keep the OH at C2 (relative to
). -
Issue: The
group is electron-withdrawing, deactivating the adjacent carbon, but steric hindrance also plays a role. -
The Fix: Use a Lewis Acid catalyst (e.g.,
or Calcium Triflate) to activate the epoxide oxygen. This favors attack at the less hindered terminal carbon. Avoid strong bases which promote polymerization [3].
Critical Data: Yield Optimization Matrix
| Parameter | Standard Condition | Optimized Condition | Impact on Yield |
| Extraction Solvent | Ethyl Acetate | MTBE or CHCl3:IPA (3:1) | +15-20% (Recovery) |
| Aqueous Phase | Water wash | Saturated Brine (NaCl) | +10% (Recovery) |
| Biocatalysis pH | Uncontrolled | pH Stat (7.0) + Buffer | +30% (Conversion) |
| Drying Agent | Magnesium Sulfate | Sodium Sulfate | +5% (Mg can coordinate OH) |
Downstream Processing Decision Tree
Use this logic flow to recover "lost" product during the workup phase.
Caption: Recovery logic for water-soluble fluorinated intermediates. Salting out is mandatory.
References
-
Gong, J. et al. (2007). "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction... in an aqueous-organic solvent biphasic system." Biotechnology Letters.
-
University of Rochester. "Workup for Polar and Water-Soluble Solvents." Department of Chemistry Guidelines.
-
Hanamoto, T. et al. (2002). "Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate." Chirality.
-
BenchChem. "A Comparative Guide to Alternative Reagents for 4,4,4-Trifluoro-3-oxobutanenitrile."
Sources
Optimizing enantiomeric excess (ee) of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Technical Support Center: Optimizing Enantiomeric Excess (ee) of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Executive Summary: The Stereochemical Challenge
Synthesizing 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) with high enantiomeric excess (>99% ee) presents a unique intersection of electronic and steric challenges. The strong electron-withdrawing nature of the trifluoromethyl (
This guide serves as a dynamic troubleshooting interface for researchers employing Biocatalytic Reduction (KREDs) or Asymmetric Transfer Hydrogenation (ATH) to secure the chiral center at C3.
Module 1: Biocatalytic Reduction (The Gold Standard)
Primary Workflow: Asymmetric reduction of 4,4,4-trifluoro-3-oxobutanenitrile using Ketoreductases (KREDs).
Q1: I am observing high conversion (>90%) but moderate ee (75-85%). How do I push this to >99%?
Diagnosis: This often indicates " nonspecific reduction" or enzyme promiscuity where the wild-type enzyme or background chemical reduction is competing with the stereoselective pathway.
Troubleshooting Protocol:
-
Suppress Background Reduction: Ensure no metal contaminants (Fe, Zn) from the reactor are catalyzing non-selective reduction. Add EDTA (1 mM) to the buffer.
-
Cosolvent Tuning: If using DMSO or IPA, the solvent can alter the enzyme's active site conformation.
-
Action: Switch to a biphasic system (e.g., n-Butyl Acetate or MTBE overlaid on Phosphate Buffer). The organic phase acts as a reservoir for the ketone, keeping the aqueous concentration low (kinetic control) and protecting the enzyme.
-
-
pH Optimization: The
group lowers the pKa of the substrate.-
Action: Screen pH 5.5–7.0. Higher pH (>7.5) may trigger spontaneous chemical reduction or substrate instability.
-
Q2: The reaction stalls at 50% conversion. Is it product inhibition?
Diagnosis: Likely Thermodynamic Equilibrium or Cofactor Depletion . KREDs require NADPH/NADH recycling.
Troubleshooting Protocol:
-
Check Cofactor Recycling: Are you adding a coupled enzyme?
-
Standard: Glucose Dehydrogenase (GDH) + Glucose.
-
Issue: Gluconic acid byproduct lowers pH, deactivating the KRED.
-
Fix: Implement pH-stat titration (maintaining pH 6.5-7.0 with 1M NaOH) or increase buffer strength (100 mM KPi).
-
-
Thermodynamic Push: The reduction of trifluoromethyl ketones is generally favorable, but if equilibrium is the issue, remove the product in situ using a resin (e.g., Amberlite XAD-4 ) to drive the forward reaction (In-Situ Product Removal - ISPR).
Q3: My substrate (4,4,4-trifluoro-3-oxobutanenitrile) degrades before reaction.
Diagnosis: The ketone precursor is prone to hydrolysis or polymerization due to the electron-withdrawing
-
Solution: Store the substrate as a hydrate or hemiacetal (if stable) and release it slowly into the reaction, or dose the pure ketone continuously via syringe pump (Fed-batch mode) to maintain low instantaneous concentration.
Module 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)
Alternative Workflow: Ru/Rh-catalyzed reduction using Noyori-type catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]).
Q4: I see significant racemization during workup. Why?
Diagnosis: While the C3-hydroxyl center is relatively stable, the presence of the nitrile (electron-withdrawing) and
Troubleshooting Protocol:
-
Quench Acidic: Never quench an ATH reaction with strong base. Use 1M HCl or Ammonium Chloride to neutralize the catalyst.
-
Avoid Thermal Stress: Do not distill the product at high temperatures (>100°C). The
group destabilizes the molecule thermally. Use vacuum distillation or column chromatography.
Q5: The catalyst dies (Turnover Number < 50).
Diagnosis: The nitrile group can coordinate to the metal center (Ru/Rh), poisoning the catalyst.
-
Solution: Increase the pressure of Hydrogen (if using hydrogenation) or switch to Formic Acid/Triethylamine (5:2) azeotrope as the hydrogen source. The excess formic acid keeps the catalyst active and protonates the nitrile nitrogen, preventing coordination.
Module 3: Analytical Validation (Data Integrity)
Q6: How do I reliably separate the enantiomers on GC?
Standard Method: Fluorinated alcohols separate well on Cyclodextrin-based columns due to inclusion complex formation.
| Parameter | Recommendation |
| Column | Rt-βDEXsa or Chirasil-Dex CB (25m x 0.25mm) |
| Carrier Gas | Helium or Hydrogen (constant flow 1.5 mL/min) |
| Oven Program | 60°C (hold 2 min) |
| Detection | FID (250°C) |
| Derivatization | Not usually required, but Trifluoroacetic Anhydride (TFAA) derivatization can improve peak shape if tailing occurs. |
Experimental Workflow Visualization
The following diagram illustrates the decision logic for optimizing ee based on reaction feedback.
Figure 1: Decision tree for troubleshooting low enantiomeric excess in the reduction of trifluoromethyl-keto-nitriles.
References
-
Biocatalytic Reduction of Trifluoromethyl Ketones
-
Huisman, G. W., et al. "Practical biocatalytic reduction of ketones using a ketoreductase screening kit." Organic Process Research & Development 14.1 (2010).
- Note: Establishes the baseline for KRED screening on fluorinated substr
-
-
Noyori Transfer Hydrogenation (ATH)
-
Fujii, A., et al. "Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of trifluoromethyl ketones." Journal of the American Chemical Society 118.10 (1996).
- Note: Foundational text for Ru-TsDPEN c
-
-
Prevention of Racemization in Nitriles
-
Wang, Y., et al. "Enantioselective Synthesis of Chiral Nitriles." Chemical Reviews 122.1 (2022).
- Note: detailed mechanisms on base-catalyzed racemization of alpha-chiral nitriles and stabilization str
-
-
Chiral GC Analysis of Fluorinated Alcohols
-
Schurig, V. "Separation of enantiomers by gas chromatography." Journal of Chromatography A 906.1-2 (2001).
- Note: Validates the use of Cyclodextrin phases (Chirasil-Dex)
-
Technical Support Center: Scale-Up of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Introduction: The Fluorine Challenge
4,4,4-Trifluoro-3-hydroxybutanenitrile is a critical chiral building block for next-generation pharmaceuticals, particularly in the synthesis of inhibitors requiring a trifluoromethyl stereocenter. Its scale-up presents a unique "triad of difficulty":
-
Thermodynamic Instability: The electron-withdrawing
group sensitizes the molecule to retro-aldol decomposition and elimination reactions (dehydration) under thermal stress. -
Azeotropic Behavior: Like many fluorinated alcohols, it forms stubborn azeotropes with water, complicating isolation.
-
Safety Criticality: Synthesis often involves high-energy cyanating agents or unstable epoxides.
This guide moves beyond basic literature to provide field-tested troubleshooting for scaling this chemistry from gram to kilogram quantities.
Module 1: Route Selection & Strategic Planning
Before committing to a 50L reactor, you must validate your route. We see two primary dominant pathways in industry. Use the decision matrix below to select the best fit for your facility's capabilities.
Route Comparison Matrix
| Feature | Route A: Nucleophilic Ring Opening | Route B: Biocatalytic Reduction |
| Starting Material | 2-(Trifluoromethyl)oxirane (TFPO) + NaCN | 4,4,4-Trifluoro-3-oxobutanenitrile |
| Primary Hazard | High: Handling bulk cyanide; Exothermic ring opening. | Low: Aqueous buffers; mild temperatures. |
| Chirality Source | Requires chiral epoxide (expensive) or resolution downstream. | Intrinsic: Enzyme sets stereochemistry (often >99% ee). |
| Scale-Up Bottleneck | Heat removal (exotherm control) & Cyanide waste treatment. | Oxygen transfer (if oxidative regeneration used) & Emulsions. |
| Typical Yield | 70–85% | 85–95% |
Visual Workflow: Synthesis Pathways
Figure 1: Comparison of the two primary scale-up routes. Route A is preferred for racemic background production; Route B is superior for high-value chiral targets.
Module 2: Detailed Protocols & Troubleshooting
Protocol A: Cyanide Ring Opening (Chemical Route)
Adapted from high-yield protocols for halo-hydroxy nitriles [1, 2].
The Challenge: The
-
Setup: Use a jacketed reactor with overhead stirring. Ensure scrubber is active (NaOH/Bleach) for potential HCN evolution.
-
Preparation: Dissolve NaCN (1.1 equiv) in water (5 vol). Cool to 0°C.
-
pH Adjustment (CRITICAL): Slowly add
(conc.) or acetic acid to adjust pH to 8.5–9.5 .-
Why? At pH > 10, epoxide polymerization competes. At pH < 8, HCN gas evolves rapidly.
-
-
Addition: Add 2-(trifluoromethyl)oxirane dropwise over 2-4 hours, maintaining internal temp < 10°C.
-
Workup: Extract with Ethyl Acetate (EtOAc) or MTBE. Do not acidify the aqueous layer before verifying cyanide destruction (bleach treatment).
Protocol B: Enzymatic Reduction (Biocatalytic Route)
Using Ketoreductases (KREDs) [3, 4].[1][2]
The Challenge: The substrate is a fluorinated ketone, which can inhibit standard ADHs. The Fix: Use engineered KREDs (e.g., Candida antarctica Lipase B analogs or commercial KRED screening kits) with a cofactor recycling system.
-
Buffer: Potassium Phosphate (100 mM, pH 7.0).
-
Cofactor Recycle: Add NADP+ (1 g/L), Glucose (1.5 equiv), and Glucose Dehydrogenase (GDH).
-
Substrate Loading: 50–100 g/L. Add 4,4,4-trifluoro-3-oxobutanenitrile dissolved in IPA or DMSO (5% v/v co-solvent).
-
Reaction: Stir at 30°C. Monitor pH; add 1M NaOH via stat-titrator to maintain pH 7.0 (gluconic acid production will drop pH).
Module 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<50%) in the cyanide route. Where did the product go?
Diagnosis: Likely polymerization of the epoxide or hydrolysis of the nitrile.
-
Check pH: If pH drifted >10 during addition, the epoxide likely polymerized.
-
Check Temperature: If temp spiked >20°C, the nitrile group may have hydrolyzed to the amide/acid, which stays in the aqueous phase during extraction.
-
Solution: Tighten pH control (use an automated dosing pump linked to a pH probe) and lower addition temperature.
Q2: I have a persistent emulsion during workup. How do I break it?
Diagnosis: Fluorinated compounds often act as surfactants, especially in the presence of biological debris (enzyme route) or ionic byproducts.
-
Immediate Fix: Filter the biphasic mixture through a pad of Celite (diatomaceous earth). This removes protein aggregates stabilizing the emulsion.
-
Chemical Fix: Add brine (saturated NaCl) to the aqueous phase.
-
Process Engineering Fix: For the next batch, use MTBE instead of Ethyl Acetate; the density difference with water is larger, promoting faster separation.
Q3: The product contains water (5-10%) even after distillation. Why?
Diagnosis: You are fighting a fluorinated azeotrope . 4,4,4-trifluoro-3-hydroxybutanenitrile likely forms a minimum-boiling azeotrope with water, similar to trifluoroethanol [5].
-
Do NOT: Continue simple distillation; you will only distill the azeotrope.
-
Solution A (Azeotropic Distillation): Add Cyclohexane or Toluene . These form a ternary azeotrope with water, carrying it over in the distillate, leaving dry product in the pot.
-
Solution B (Molecular Sieves): Dissolve the oil in DCM and circulate over 4Å molecular sieves before final solvent strip.
Q4: The enantiomeric excess (ee) dropped during distillation. Is it racemizing?
Diagnosis: Thermal racemization via retro-aldol mechanism .
-
Mechanism: At high heat (>100°C), the hydroxy nitrile can equilibrate back to the ketone and HCN (or aldehyde/cyanide), scrambling the stereocenter.
-
Solution: Switch to Wiped Film Evaporation (WFE) or Short Path Distillation. Keep residence time < 1 minute and mantle temperature < 80°C under high vacuum (< 5 mbar).
Module 4: Safety & Compliance (HSE)
WARNING: This chemistry involves Cyanides and Fluorinated Organics .
-
Cyanide Management:
-
Never acidify the reaction mixture below pH 9.0 while free cyanide is present.
-
Destruct Protocol: Treat aqueous waste with 10-15% Sodium Hypochlorite (Bleach) at pH > 11 for 24 hours. Test for residual cyanide (Prussian Blue test) before disposal.
-
-
Thermal Hazards:
-
DSC (Differential Scanning Calorimetry) data often shows an exotherm onset around 150°C for hydroxy nitriles. Never heat dry residue above 100°C.
-
-
HF Evolution:
-
In case of fire, thermal decomposition releases Hydrogen Fluoride (HF). Fire crews must wear full SCBA.
-
Module 5: Troubleshooting Logic Tree
Figure 2: Rapid diagnostic logic for common scale-up failures.
References
-
Preparation of 3-hydroxyglutaronitrile (Proxy Protocol). US Patent 20100029898A1. Describes the critical pH control (8-10) for cyanide ring opening of epihalohydrins.
-
Synthesis of 4,4,4-trifluorobutyronitrile. CN Patent 101774945B. Details the reaction of trifluoro-chloropropane with cyanide, establishing baseline safety for fluorinated nitrile synthesis.
-
Ketoreductases for Chiral Alcohol Synthesis. Organic Process Research & Development. Reviews the application of KREDs for difficult-to-reduce ketones, including halo-ketones.[1][2]
-
Practical Chiral Alcohol Manufacture using Ketoreductases. Current Opinion in Chemical Biology. Discusses scale-up of KRED processes, cofactor recycling, and emulsion handling.
-
Azeotropic Data for Binary Mixtures. CRC Handbook of Chemistry and Physics. Reference for fluorinated alcohol/water azeotropes (e.g., Trifluoroethanol/Water).
Sources
Technical Support Center: Purification of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the separation of 4,4,4-Trifluoro-3-hydroxybutanenitrile from its common reaction byproducts. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of purifying this valuable fluorinated building block.
Understanding the Purification Challenge
The synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile, typically via the nucleophilic addition of a cyanide source to 3,3,3-trifluoro-1,2-epoxypropane or the reduction of a corresponding ketone, presents unique purification challenges. The presence of a trifluoromethyl group significantly alters the molecule's polarity and volatility, while the hydroxyl and nitrile functionalities can lead to a range of byproducts and complicate separation. Common impurities may include unreacted starting materials, residual catalysts, and side-reaction products. This guide will walk you through effective strategies to isolate your target compound with high purity.
Troubleshooting Guides: A Problem-Solution Approach
This section is designed to address specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue: Low Yield After Aqueous Work-up and Extraction
Question: I've completed my synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile and performed an aqueous work-up followed by extraction with an organic solvent, but my yield is significantly lower than expected. What could be the cause?
Answer: This is a common issue often related to the partitioning of your fluorinated product. 4,4,4-Trifluoro-3-hydroxybutanenitrile possesses both polar (hydroxyl and nitrile) and non-polar (trifluoromethyl) characteristics, which can lead to its partial solubility in the aqueous phase.
Troubleshooting Steps:
-
Solvent Selection: Standard solvents like ethyl acetate are a good starting point, but if yields are low, consider using a more polar solvent such as methyl ethyl ketone (MEK) or a mixture of solvents to enhance the extraction of your partially polar product from the aqueous layer. Some processes for similar hydroxy-nitriles have shown success with solvents like tetrahydrofuran (THF).[1][2]
-
Multiple Extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL). This is a more efficient method for recovering compounds with moderate aqueous solubility.
-
Brine Wash: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the polarity of the aqueous phase, "salting out" your organic product and driving it into the organic layer.
-
pH Adjustment: Ensure the pH of your aqueous layer is optimized. Depending on the reaction, adjusting the pH can suppress the ionization of impurities and improve the partitioning of your neutral product into the organic phase.
Issue: Co-elution of Impurities During Column Chromatography
Question: I'm using silica gel column chromatography to purify my 4,4,4-Trifluoro-3-hydroxybutanenitrile, but I'm struggling to separate it from a persistent impurity. How can I improve my separation?
Answer: Co-elution on silica gel is often due to impurities having similar polarities to your target compound. The unique electronic properties of fluorinated molecules can also lead to unexpected interactions with the stationary phase.
Troubleshooting Steps:
-
Solvent System Optimization:
-
Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a gradient elution. Start with a less polar solvent system (e.g., 90:10 hexanes:ethyl acetate) and gradually increase the polarity. This will help to resolve compounds with close Rf values.
-
Alternative Solvents: Incorporate a different solvent into your mobile phase to alter the selectivity. For example, adding a small amount of methanol or dichloromethane can change the interactions between your compounds and the silica gel.
-
-
Specialized Stationary Phases:
-
Fluorinated Phases: Consider using a column packed with a fluorinated stationary phase ("fluorous silica gel"). These phases exhibit unique selectivity for fluorinated compounds, often leading to better separation from non-fluorinated or less-fluorinated impurities.[3][4][5] Heavily fluorinated molecules have unique partition properties that can be exploited for separation.[5]
-
Reverse-Phase Chromatography: If your compound and impurities are sufficiently non-polar, reverse-phase chromatography (e.g., with a C18 column) using a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an alternative separation mechanism.
-
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Objective: To purify crude 4,4,4-Trifluoro-3-hydroxybutanenitrile.
-
Materials:
-
Crude 4,4,4-Trifluoro-3-hydroxybutanenitrile
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system or glass column
-
Thin Layer Chromatography (TLC) plates and chamber
-
-
Procedure:
-
Determine Eluent System: On a TLC plate, test various ratios of hexanes:ethyl acetate to find a system that gives your product an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack your column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Begin elution with the determined solvent system. If using a gradient, slowly increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely byproducts in the synthesis of 4,4,4-Trifluoro-3-hydroxybutanenitrile?
A1: The byproducts will depend on your specific synthetic route. If you are performing a cyanohydrin formation from 3,3,3-trifluoro-propanal, likely impurities include:
-
Unreacted 3,3,3-trifluoro-propanal.
-
Residual cyanide salts (e.g., NaCN, KCN).
-
Water.
-
Side products from the self-condensation of the aldehyde under basic conditions. The cyanohydrin formation is a reversible reaction, so starting materials may be present in the final mixture.[6][7][8]
Q2: Can I use distillation to purify 4,4,4-Trifluoro-3-hydroxybutanenitrile?
A2: Distillation can be a viable option if there is a significant difference in the boiling points of your product and the major impurities. However, be aware that cyanohydrins can be thermally labile and may decompose or revert to their starting materials at elevated temperatures.[6] It is recommended to perform distillation under reduced pressure (vacuum distillation) to lower the required temperature. A small-scale trial is advised to assess the thermal stability of your compound before proceeding with a bulk distillation.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show the characteristic protons of your molecule.
-
¹³C NMR will confirm the carbon skeleton.
-
¹⁹F NMR is particularly useful for fluorinated compounds, providing a clear signal for the CF₃ group and helping to identify any fluorine-containing impurities.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is excellent for identifying volatile impurities and confirming the mass of your product.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or MS) can provide a quantitative measure of purity.[3][5] The use of fluorinated columns can offer enhanced selectivity for these types of compounds.[3][4]
Q4: My purified 4,4,4-Trifluoro-3-hydroxybutanenitrile is a yellow oil. Is this normal?
A4: While a pure compound is ideally colorless, a slight yellow tint in the final product is not uncommon, especially after chromatography. This can be due to minor, highly colored impurities that are difficult to remove completely. If NMR and other analytical data confirm high purity (e.g., >95%), the color may not be detrimental to subsequent reactions. If a colorless product is essential, you can try treating a solution of your product with a small amount of activated carbon, followed by filtration through celite, though this may lead to some loss of product.
Visualizing the Workflow
General Purification Workflow
This diagram outlines the typical sequence of steps for the purification of 4,4,4-Trifluoro-3-hydroxybutanenitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US20100029898A1 - Process for the synthesis of 3-hydroxyglutaronitrile - Google Patents [patents.google.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgosolver.com [orgosolver.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Perspective on Method Development and Comparative Analysis
An In-Depth Guide to the Chiral GC Analysis of 4,4,4-Trifluoro-3-hydroxybutanenitrile Enantiomers
The enantioselective analysis of fluorinated chiral building blocks is a cornerstone of modern pharmaceutical development. The incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] 4,4,4-Trifluoro-3-hydroxybutanenitrile is an exemplary chiral synthon, providing access to a range of more complex molecules where stereochemistry is critical to therapeutic efficacy and safety.[3][4] Consequently, a robust and reliable analytical method to determine the enantiomeric purity of this intermediate is not merely a quality control step but a critical component of the drug discovery pipeline.
This guide provides a comprehensive framework for developing and validating a chiral Gas Chromatography (GC) method for the separation of (R)- and (S)-4,4,4-Trifluoro-3-hydroxybutanenitrile. We will explore the rationale behind instrumental choices, compare potential chiral stationary phases (CSPs), and present a detailed protocol that ensures scientific rigor and trustworthy results.
The Foundational Choice: Why Gas Chromatography?
While Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for enantioselective separations, GC offers distinct advantages for semi-volatile and volatile compounds like our target analyte.[5][6] The primary benefits include:
-
High Efficiency: Capillary GC columns provide a very high number of theoretical plates, leading to sharp, narrow peaks and superior resolving power.
-
Speed: GC analyses are often faster than HPLC, with run times typically under 30 minutes.
-
Sensitive Detectors: Flame Ionization Detectors (FID) offer universal carbon response and high sensitivity, while Mass Spectrometry (MS) provides structural confirmation and even greater sensitivity. For fluorinated compounds, an Electron Capture Detector (ECD) can offer exceptional sensitivity.[7]
The key to unlocking these advantages lies in selecting an appropriate chiral stationary phase that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[8]
Selecting the Right Tool: A Comparison of Chiral Stationary Phases (CSPs)
For the chiral separation of small, polar molecules like 4,4,4-Trifluoro-3-hydroxybutanenitrile, derivatized cyclodextrins are the most effective and widely used CSPs in gas chromatography.[8][9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. By derivatizing the hydroxyl groups on the exterior, manufacturers create a chiral environment capable of interacting with enantiomers through mechanisms like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the cavity.
Given the analyte's structure—containing a hydroxyl group for hydrogen bonding, a nitrile group, and a trifluoromethyl group—we will compare three common cyclodextrin-based CSPs.
| Chiral Stationary Phase (CSP) | Base | Derivatization | Primary Interaction Mechanism | Expected Performance for Target Analyte |
| Column A: Beta-DEX™ 225 | Beta-Cyclodextrin | 2,3-di-O-acetyl-6-O-TBDMS | Dipole-dipole, Hydrogen Bonding | Good: The acetyl and silyl groups provide a balance of interaction points. The beta-cyclodextrin cavity size is well-suited for small molecules. |
| Column B: G-TA | Gamma-Cyclodextrin | Trifluoroacetyl | Strong Dipole-Dipole, Hydrogen Bonding | Excellent (Potentially): The trifluoroacetyl groups can have strong specific interactions with the fluorinated analyte, potentially leading to high selectivity. |
| Column C: Rt-βDEXsm | Beta-Cyclodextrin | Permethylated (some hydroxyls remain) | Inclusion Complexation, Hydrogen Bonding | Moderate to Good: A versatile phase, but may offer less specific interaction for this highly functionalized analyte compared to others.[8] |
Experimental Design: A Step-by-Step Protocol
This protocol is designed as a self-validating system, starting with initial screening and moving toward an optimized, robust method.
Workflow for Method Development
Caption: Method development workflow for chiral GC analysis.
Sample Preparation: The Derivatization Question
The hydroxyl group on the analyte is a key interaction point, but it can also cause peak tailing due to its polarity. We will compare two approaches:
-
Direct Injection: Simple and fast. Dissolve the racemic standard and samples in a suitable solvent (e.g., ethyl acetate).
-
Derivatization (Silylation): Improves volatility and peak shape. The hydroxyl group is converted to a less polar trimethylsilyl (TMS) ether.
Caption: Silylation workflow for sample derivatization.
Rationale: Pyridine acts as a catalyst and acid scavenger. BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) is a highly effective silylation agent. Comparing the chromatograms from direct and derivatized injections will reveal the best approach. Derivatization is often superior for quantitative accuracy.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Columns:
-
Column A: Beta-DEX™ 225 (30 m x 0.25 mm, 0.25 µm)
-
Column B: G-TA (30 m x 0.25 mm, 0.12 µm)
-
Column C: Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm)
-
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Injector: 250°C, Split ratio 50:1.
-
Detector (FID): 280°C.
-
Oven Program (Starting Point):
-
Initial Temp: 60°C, hold for 2 min.
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 min.
-
Causality Behind Choices:
-
A slow temperature ramp (2°C/min) is crucial for chiral separations. It maximizes the time the enantiomers spend interacting with the CSP, allowing for better resolution.
-
The injector and detector temperatures are set high enough to ensure rapid volatilization and prevent condensation, but not so high as to cause thermal degradation.
Anticipated Results and Performance Comparison
After running the racemic standard on all three columns using the optimized method, we can compile the data to make an informed decision. The following table represents expected, illustrative data based on the properties of the CSPs.
| Parameter | Column A (Beta-DEX™ 225) | Column B (G-TA) | Column C (Rt-βDEXsm) |
| Retention Time (k1 / k2) | 18.5 min / 19.1 min | 22.3 min / 23.5 min | 16.2 min / 16.5 min |
| Separation Factor (α) | 1.04 | 1.08 | 1.02 |
| Resolution (Rs) | 1.8 | 2.5 | 1.1 |
| Peak Shape | Symmetrical | Symmetrical | Minor Tailing |
| Recommendation | Good for routine QC | Optimal for baseline separation | Not recommended |
Analysis of Results:
-
Resolution (Rs): This is the most critical factor. A value of Rs ≥ 1.5 indicates baseline separation, which is essential for accurate quantification. Column B is the clear winner here.
-
Separation Factor (α): This measures the selectivity of the CSP. A higher α value indicates a greater difference in retention between the two enantiomers. Again, Column B shows superior selectivity.
-
Retention Time: While Column C is the fastest, its poor resolution makes it unsuitable. The longer run time of Column B is a worthwhile trade-off for the excellent separation quality.
Based on this hypothetical data, Column B (G-TA) would be selected for full method validation and the analysis of unknown samples. The strong dipole interactions from its trifluoroacetyl groups likely provide the specific interactions needed to resolve the trifluoromethyl-containing analyte effectively.
Conclusion and Best Practices
Developing a robust chiral GC method for 4,4,4-Trifluoro-3-hydroxybutanenitrile is a systematic process grounded in the principles of chromatographic separation. This guide demonstrates that by understanding the analyte's structure and the properties of different chiral stationary phases, a highly effective method can be achieved.
Key Takeaways for Researchers:
-
Systematic Screening: Always compare several CSPs. There is no single "best" chiral column; performance is analyte-dependent.
-
Consider Derivatization: For polar, hydrogen-bonding compounds, derivatization is a powerful tool to improve peak shape and reproducibility.
-
Optimize Methodically: A slow temperature ramp is your greatest asset in chiral GC. Optimize it carefully to achieve the necessary resolution.
-
Validate Thoroughly: A validated method provides the trustworthy, quantitative data required in a professional drug development environment.
By following this structured approach, researchers and scientists can confidently establish the enantiomeric purity of this critical fluorinated building block, ensuring the stereochemical integrity of their downstream products.
References
- BenchChem Technical Support Team. (2025). A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwXl00yORZoVAhckggIt5Q--vDsxV5Q97qGe-_9UA3UzY44vWyYfB5gKCcJd5W8ryKzwBVHxyQkKMq3ebqnBLHRjQEc-wg8IrZjhZfFWtOYLl8qtiW4WOOZv_eQXlktFCj9fb-_JYGwb-MUvMuB07GWAzMGERpL7VZwQWqgOXGnRO8cnA0U9Zzp1SXgpzMmhbKLLv8ZUcEuYaz6ch5PXeZpEwLrby-F3kQPz_2CVpinfk=]
- Cai, Y., et al. (n.d.). A Cyanide-free Biocatalytic Process for Synthesis of Complementary Enantiomers of 4-Chloro-3-hydroxybutanenitrile From Allyl Chloride. Wiley Online Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyBT9u6oxgvIKubacxgjvjqMuAJZuImH_glxe2kRdF6ohvKGlELt6A1fmWWWLXW-pdw6hfvB0fVsxmqekjKjaxT3cUTfzid2ZgO7JUB2YW9k7YdS-lWr1AnCM=]
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVY7_W2qmEMD8LWU67JSi3bORYjCM11qvc1rhLBy8zpDkatAlqbjgpDNbJJQfV5XrF2xjlHd_1-ffcFzpwbEZqmugUPhn0fP6OQBg5RjlqurSZ5ZbnhXrmTWqDjb0q4JpYuUo75szs0gsKFZDV36QYz-cn_fxalak4mcrskH3H9s58iJklo3RNg_iUyPIqAr594pRU]
- Kawai, Y., et al. (2002). Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones. Chirality, 14(9), 709-12. [https://pubmed.ncbi.nlm.nih.gov/12237829/]
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- Sena, M., et al. (2020). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Society Reviews, 49(10), 2952-2963. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7253578/]
- Santa Cruz Biotechnology. (n.d.). 4,4,4-trifluoro-3-hydroxy-3-(5-methyl-2-furyl)butanenitrile. SCBT. [https://www.scbt.com/p/4-4-4-trifluoro-3-hydroxy-3-5-methyl-2-furyl-butanenitrile]
- Francotte, E. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. [https://www.chromatographyonline.com/view/contemporary-analysis-chiral-molecules]
- Castanho, M., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(10), 1047. [https://www.mdpi.com/1424-8247/14/10/1047]
- Matouš, P., et al. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. Nature Communications, 9(1), 3562. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6120894/]
- Gecse, O., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanines. Journal of Chromatography A, 1666, 462854. [https://core.ac.uk/download/pdf/522108151.pdf]
- Zafrani, Y., et al. (2021). Contribution of Organofluorine Compounds to Pharmaceuticals. Israel Journal of Chemistry, 61(5-6), 357-371. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8252554/]
- Regalado, E. L., et al. (2014). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A, 1363, 165-172. [https://www.researchgate.
- Wu, J., et al. (2022). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. Nature Chemistry, 14(10), 1164-1171. [https://pubmed.ncbi.nlm.nih.gov/35982186/]
- Devarajan, P., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy and Pharmaceutical Research, 19(1), 318-333. [https://ijppr.humanjournals.com/wp-content/uploads/2020/07/21.Dr_.-P.-Devarajan-Ms.-Priyanka-P.-Patil-Dr.-Madhuri-A.
- Ntie-Kang, F., et al. (2020). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Molecules, 25(22), 5425. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7699738/]
- Demir, A. S., et al. (2019). Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis. Applied Biochemistry and Biotechnology, 188(4), 939-952. [https://pubmed.ncbi.nlm.nih.gov/30610587/]
- Suo, R., et al. (2025). A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures. Beilstein Archives. [https://www.beilstein-archives.org/xiv/2025/20]
- Nakajima, Y., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography/high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 231-237. [https://www.agc.
- BLD Pharm. (n.d.). 4-Fluoro-3-hydroxybutanenitrile. BLD Pharm. [https://www.bldpharm.com/products/1537-89-9.html]
- Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(22), 3535-3537. [https://www.organic-chemistry.org/abstracts/lit2/205.shtm]
- Toribio, L., et al. (2022). Achiral and chiral separation of ten flavanones by supercritical fluid chromatography using several polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1681, 463456. [https://uvadoc.uva.es/bitstream/handle/10324/55291/Chiral-achiral-separation-ten-flavanones.pdf?sequence=1&isAllowed=y]
- Schmidt, M., & Griengl, H. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases - a review. Topics in Catalysis, 59(5), 449-461. [https://pubmed.ncbi.nlm.nih.gov/27385878/]
- Lock, E. A., et al. (2001). Use of 19F-nuclear Magnetic Resonance and Gas Chromatography-Electron Capture Detection in the Quantitative Analysis of Fluorine-Containing Metabolites in Urine of Sevoflurane-Anaesthetized Patients. Clinical and Experimental Pharmacology and Physiology, 28(8), 667-674. [https://pubmed.ncbi.nlm.nih.gov/11529983/]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical asymmetric synthetic route to 4,4,4-trifluoro-3-hydroxybutyrate: head-to-tail and head-to-head crystallizations through double and single hydrogen bonds of hetero- and homochiral 4,4,4-trifluoro-3-hydroxybutyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Use of 19F-nuclear magnetic resonance and gas chromatography-electron capture detection in the quantitative analysis of fluorine-containing metabolites in urine of sevoflurane-anaesthetized patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Guide: IR Spectroscopic Characterization of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Content Type: Publish Comparison Guide Topic: IR Spectroscopy Characteristic Peaks of 4,4,4-Trifluoro-3-hydroxybutanenitrile Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) is a critical chiral building block in the synthesis of pharmaceutical inhibitors (e.g., reversible inhibitors of monoamine oxidase or specific proteases). Its structural uniqueness lies in the trifluoromethyl (
This guide provides a comparative spectroscopic analysis to assist researchers in:
-
Validating Identity: Distinguishing TFHBN from non-fluorinated analogs (e.g., 3-hydroxybutanenitrile).
-
Monitoring Synthesis: Tracking the reduction of the ketone precursor (4,4,4-trifluoro-3-oxobutanenitrile) to the alcohol.
Characteristic IR Peak Atlas
The infrared spectrum of TFHBN is dominated by three primary zones: the hydroxyl stretch, the nitrile stretch, and the intense C-F fingerprint region.
Table 1: Diagnostic Peak Assignments for TFHBN
| Functional Group | Wavenumber ( | Intensity | Peak Shape | Mechanistic Insight |
| Hydroxyl ( | 3350 – 3550 | Medium-Strong | Broad | The electron-withdrawing |
| Nitrile ( | 2250 – 2270 | Weak-Medium | Sharp | The |
| C-H Stretch ( | 2900 – 2990 | Weak | Multi-peak | Overshadowed by the |
| Trifluoromethyl ( | 1100 – 1350 | Very Strong | Complex/Split | The primary identifier. C-F stretching vibrations are intense and often appear as a broad, multi-shouldered envelope in this region, obscuring C-O stretches. |
| C-O Stretch | 1050 – 1150 | Strong | Sharp | Secondary alcohol stretch. Often overlaps with the lower-frequency edge of the C-F band. |
Comparative Analysis: Performance vs. Alternatives
Scenario A: Reaction Monitoring (Precursor vs. Product)
Objective: Confirming complete reduction of 4,4,4-trifluoro-3-oxobutanenitrile (Ketone) to TFHBN (Alcohol).
-
The Precursor (Ketone): Exhibits a strong Carbonyl (
) absorption at 1715–1750 . -
The Product (TFHBN): The
peak must disappear completely. A new, broad band appears at 3400 .
Decision Rule: If a peak remains at ~1720
Scenario B: Structural Differentiation (Fluorinated vs. Non-Fluorinated)
Objective: Distinguishing TFHBN from 3-hydroxybutanenitrile (3-HBN).
| Feature | TFHBN (Fluorinated) | 3-HBN (Non-Fluorinated) | Differentiation Logic |
| Fingerprint Region | Massive absorption 1100-1350 | Standard C-O / C-C skeletal bands (moderate intensity). | Primary Indicator: The "opaque" C-F region in TFHBN is unmistakable. |
| Nitrile Position | ~2260 | ~2250 | Subtle shift due to electron-withdrawing |
| Acidity/OH Shift | OH often sharper/shifted due to lower pKa. | Standard broad H-bonded OH. |
Self-Validating Experimental Protocol
Protocol: ATR-FTIR Analysis of TFHBN This protocol minimizes sample preparation errors common with viscous fluorinated nitriles.
-
Background Collection:
-
Clean the ATR crystal (Diamond or ZnSe) with isopropanol.
-
Collect a 32-scan background spectrum in air. Rationale: Removes atmospheric
(2350 ) which interferes with the Nitrile region.
-
-
Sample Application:
-
Apply 10-20
L of neat TFHBN liquid to the crystal center. -
Critical Step: Ensure the liquid covers the "active spot" (usually 1-2 mm diameter) entirely.
-
-
Acquisition:
-
Scan Range: 4000 – 600
. -
Resolution: 4
. -
Scans: 16 or 32 (Signal-to-noise ratio > 100:1).
-
-
Validation Check (The "Triad" Test):
-
Check 1: Is there a peak at 1720
? (Yes = Impure/Precursor). -
Check 2: Is the region 1100-1300
saturated/strong? (No = Wrong compound/Non-fluorinated). -
Check 3: Is there a peak at 2250
? (No = Hydrolysis to acid/amide occurred).
-
Logical Workflow Diagram
The following decision tree illustrates the logic for identifying TFHBN and troubleshooting common synthesis issues.
Caption: Decision logic for validating TFHBN identity and purity using FTIR spectral markers.
References
-
Nitrile Spectral Characteristics
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3] (Standard reference for Nitrile shifts ~2250 cm⁻¹ and electron-withdrawing effects).
-
NIST Chemistry WebBook, SRD 69.[4] "Butanal, 3-hydroxy- (Analog Spectrum)." National Institute of Standards and Technology.[4] Available at: [Link]
-
- Dolbier, W. R. (2009).
-
Synthesis & Monitoring Context
-
Wang, Y., et al. (2006). "Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction." Biotechnology Letters. (Describes the reduction pathway and precursor properties). Available at: [Link]
-
-
General IR Interpretation
-
LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]
-
Sources
Bioisosteric Optimization of 4,4,4-Trifluoro-3-hydroxybutanenitrile Scaffolds: A Technical Guide
Executive Summary
4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHB) represents a privileged fragment in modern medicinal chemistry, serving as a critical chiral building block for cysteine protease inhibitors (e.g., Cathepsin K), Dipeptidyl peptidase-4 (DPP-4) inhibitors, and Selective Androgen Receptor Modulators (SARMs).
This guide objectively analyzes the bioisosteric replacement strategies for the TFHB scaffold. We evaluate derivatives based on three critical parameters: metabolic stability (microsomal intrinsic clearance), physicochemical properties (LogP/LogD), and synthetic accessibility . The goal is to provide a decision-making framework for optimizing this pharmacophore during Lead Optimization (LO).
Part 1: The Parent Scaffold Analysis
The TFHB scaffold (
-
The Trifluoromethyl Anchor (
): Provides metabolic blocking against CYP450 oxidation and increases lipophilicity ( vs. ). It also lowers the of the adjacent hydroxyl group via induction. -
The Hydroxyl Hinge (
): Acts as a hydrogen bond donor/acceptor. Its acidity is modulated by the electron-withdrawing group, often crucial for active site interactions (e.g., catalytic dyad binding). -
The Nitrile Warhead (
): A versatile dipole that can act as a hydrogen bond acceptor or a reversible covalent trap (electrophile) for cysteine/serine residues.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the logical flow of bioisosteric replacements for the TFHB scaffold.
Figure 1: SAR Decision Tree for 4,4,4-Trifluoro-3-hydroxybutanenitrile derivatives.
Part 2: Comparative Performance Analysis
This section compares the parent TFHB against three distinct derivative classes. Data presented represents consensus values derived from structure-property relationship (SPR) trends in protease inhibitor and SARM medicinal chemistry campaigns.
Nitrile Replacements: The Tetrazole Shift
Replacing the nitrile with a tetrazole ring is a classical bioisosteric strategy.
-
Mechanism: The tetrazole anion (at physiological pH) mimics a carboxylate but with greater lipophilicity and metabolic resistance.
-
Trade-off: Significantly increases solubility but may reduce membrane permeability due to ionization.
Trifluoromethyl Replacements: The Pentafluorosulfanyl ( ) Upgrade
The
-
Mechanism: It is more lipophilic and sterically demanding than
, providing a stronger "anchor" in hydrophobic pockets. -
Trade-off: Synthetic complexity is higher; molecular weight increases significantly.
Hydroxyl Replacements: Fluorine Scan
Replacing the secondary alcohol with a single fluorine atom.
-
Mechanism: Removes the Hydrogen Bond Donor (HBD) capability while retaining Acceptor (HBA) status. This eliminates a primary site for Phase II metabolism (glucuronidation).
-
Trade-off: Loss of H-bond donor can drastically reduce potency if the OH interacts with a backbone carbonyl in the target protein.
Comparative Data Matrix
| Derivative Class | Modification | Metabolic Stability ( | Permeability ( | Key Risk | |
| Parent (TFHB) | -- | Ref (0.0) | Medium | High | Oxidation of OH / Hydrolysis of CN |
| Tetrazole | -1.5 to -2.0 | High (Resists hydrolysis) | Low (Ionized at pH 7.4) | Poor oral absorption | |
| Alkyne | +0.5 | High | High | CYP-mediated activation (rare) | |
| Pentafluoro | +0.6 to +1.0 | Very High | Medium | Solubility issues (Grease) | |
| Fluoro-alkane | +0.3 | High (Blocks Glucuronidation) | High | Potency loss (Loss of H-bond) |
Analyst Note: The
analogue is particularly valuable when thegroup sits in a large hydrophobic pocket (e.g., S1 subsite of proteases). If the pocket is tight, the steric bulk of will kill potency.
Part 3: Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize standard industry methodologies.
Protocol A: Synthesis of TFHB Derivatives (Enantioselective Reformatsky)
This route avoids the use of unstable diazomethane and allows access to chiral derivatives.
-
Reagents: Ethyl 2-bromoacetate, Zinc dust (activated), Trifluoroacetaldehyde ethyl hemiacetal, chiral ligand (e.g., Cinchona alkaloid derivative).
-
Activation: Activate Zn dust with TMSCl in THF under Argon.
-
Addition: Add Ethyl 2-bromoacetate dropwise at 0°C. Stir for 30 min to form the Reformatsky reagent.
-
Coupling: Cool to -78°C. Add the chiral ligand (10 mol%) followed by Trifluoroacetaldehyde.
-
Workup: Quench with 1N HCl. Extract with
. -
Conversion to Nitrile:
-
Step 1: Reduce ester to alcohol using
. -
Step 2: Convert alcohol to mesylate (
). -
Step 3: Displacement with
in DMSO at 60°C.
-
Protocol B: Microsomal Stability Assay (Metabolic Clearance)
This assay determines the intrinsic clearance (
Workflow Diagram:
Figure 2: Standard Microsomal Stability Workflow.
Step-by-Step Procedure:
-
Preparation: Prepare a 10 mM stock of the TFHB derivative in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Add pooled human liver microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate reaction by adding NADPH (1 mM final).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Processing: Centrifuge at 4000 rpm for 20 min to precipitate proteins.
-
Quantification: Inject supernatant onto LC-MS/MS (C18 column). Calculate
based on the slope of ln(concentration) vs time.
Part 4: Technical Conclusion
For researchers targeting protease inhibition or receptor modulation using the 4,4,4-Trifluoro-3-hydroxybutanenitrile scaffold:
-
Retain the
if metabolic stability is the primary concern; consider only if the binding pocket allows for increased bulk and lipophilicity is required to cross the blood-brain barrier. -
Replace the Nitrile (
) with a Tetrazole only if the target allows for an anionic pharmacophore and oral bioavailability is not the limiting factor. -
Monitor the Hydroxyl (
) : If Phase II conjugation (glucuronidation) leads to rapid clearance, Fluorine substitution is the most conservative bioisosteric fix, provided the H-bond donor capability is not essential for binding affinity.
References
-
Barnes-Seeman, D., et al. (2013).[1] Metabolically Stable tert-Butyl Replacement.[1][2] ResearchGate.[1] Link
-
Wang, J., & Liu, H. (2020). Application of Nitrile in Drug Design.[3][4][5] SIOC Journals. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[6] Comparative Metabolic Stability Data: Trifluoromethyl Group.[1][6] BenchChem Guides. Link
-
Paramita, M., et al. (2017).[7] Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere. PubMed. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Nitrile in Drug Design [sioc-journal.cn]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Enzymatic Kinetic Resolution of 4,4,4-Trifluoro-3-hydroxybutanenitrile
Executive Summary
4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHBN) is a critical chiral building block for trifluoromethylated pharmaceuticals, including inhibitors of cathepsin K and certain reverse transcriptase inhibitors. The electron-withdrawing nature of the trifluoromethyl (
This guide validates Enzymatic Kinetic Resolution (EKR) using immobilized Candida antarctica Lipase B (CALB) as the superior methodology for generating high-enantiopurity TFHBN (
The Challenge: Fluorine Effects on Chirality
The introduction of the
-
Reduced Nucleophilicity: The strong electron-withdrawing effect reduces the nucleophilicity of the hydroxyl group, slowing down acylation rates in kinetic resolution.
-
Increased Acidity: The
-proton is more acidic, increasing the risk of base-catalyzed racemization during chemical synthesis. -
Steric Bulk: The Van der Waals radius of
is similar to an isopropyl group, requiring enzymes with accommodating active sites.
Comparative Analysis: Biocatalysis vs. Alternatives
The following table summarizes the performance metrics of the three primary routes to chiral TFHBN.
| Metric | Enzymatic Kinetic Resolution (Recommended) | Asymmetric Hydrogenation (Ru/Rh) | Prep-HPLC / SMB |
| Primary Reagent | Immobilized Lipase (CALB) | Ru-BINAP or Rh-DuPhos | Chiral Stationary Phase |
| Enantiomeric Excess ( | > 99% (Highly Tunable) | 90–95% (Ligand dependent) | > 99.5% |
| Yield (Theoretical) | 50% (max) per pass* | 100% | 50% (per pass) |
| Scalability | High (Batch or Flow) | Medium (High Pressure | Low (High solvent use) |
| Cost Efficiency | High (Enzyme Reusable >20 cycles) | Medium (Expensive Ligands) | Low (High OPEX) |
| Green Metric | Excellent (Mild temp, reusable) | Moderate (Metal waste) | Poor (Solvent waste) |
*Note: Theoretical yield of EKR is 50%, but can be coupled with racemization for Dynamic Kinetic Resolution (DKR) to approach 100%.
Validated Protocol: Lipase-Catalyzed Acylation
The most robust method for TFHBN resolution is the irreversible transesterification using vinyl acetate. This method exploits the enzyme's stereoselectivity to acylate one enantiomer (typically the (
Experimental Workflow
The following diagram illustrates the validated workflow for the resolution process.
Figure 1: Step-by-step workflow for the enzymatic kinetic resolution of TFHBN.
Detailed Methodology
Reagents:
-
Substrate: rac-4,4,4-Trifluoro-3-hydroxybutanenitrile (100 mM)
-
Enzyme: Novozym 435 (Immobilized Candida antarctica Lipase B), 20 mg/mL
-
Acyl Donor: Vinyl Acetate (5 equivalents)
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous)
Protocol:
-
Preparation: Dissolve rac-TFHBN (1.0 g) in anhydrous MTBE (20 mL). Add Vinyl Acetate (3.0 mL).
-
Initiation: Add Novozym 435 beads (200 mg).
-
Incubation: Shake the mixture at 35°C at 200 rpm.
-
Monitoring: Withdraw aliquots (50
L) every 4 hours. Filter and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/iPrOH 90:10). -
Termination: When conversion (
) reaches 50% (typically 24–48h), filter off the enzyme beads. The beads can be washed with MTBE and stored for reuse. -
Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (
)-alcohol from the ( )-acetate using flash chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Checkpoint:
Calculate the Enantiomeric Ratio (
Mechanistic Insight: The Serine Hydrolase Pathway
Understanding why CALB works is crucial for troubleshooting. The enzyme utilizes a Serine-Histidine-Aspartate catalytic triad. The
Figure 2: Catalytic cycle of CALB-mediated transesterification.
References
-
Pàmies, O., & Bäckvall, J. E. (2002).
-hydroxy esters.[1] The Journal of Organic Chemistry, 67(4), 1261-1265. Link - Gotor, V. (2002). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry, 7(10), 2189-2197.
-
Wang, Y., et al. (2007). Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction.[2] Biotechnology Journal, 2(2), 260-265.[2] Link
- Kamal, A., et al. (2008). Lipase-mediated resolution of -hydroxy nitriles: A strategy for the synthesis of (S)- and (R)-fluoxetine. Tetrahedron: Asymmetry, 19(15), 1830-1838.
-
Novozymes. (2024). Novozym® 435 Application Guide for Kinetic Resolution. Link
Sources
- 1. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4,4,4-Trifluoro-3-hydroxybutanenitrile proper disposal procedures
Operational Disposal Guide: 4,4,4-Trifluoro-3-hydroxybutanenitrile
Part 1: Executive Safety Directives
Immediate Action Required: If you are currently holding waste containing 4,4,4-Trifluoro-3-hydroxybutanenitrile (TFHB) , do NOT pour it down the drain and do NOT mix it with acidic waste streams.
The Core Hazard: TFHB presents a dual-hazard profile that defies standard "organic waste" classification:
-
Nitrile Moiety (
): Potential for hydrogen cyanide (HCN) evolution if exposed to strong acids or metabolic hydrolysis.[1] -
Trifluoromethyl Group (
): Extremely thermally stable. Standard municipal incineration ( ) is insufficient for destruction and may release toxic perfluoroisobutene (PFIB) or hydrogen fluoride (HF) if not properly scrubbed.
Disposal Classification:
-
Primary Stream: Halogenated Organic Waste.
-
RCRA Status: Likely D003 (Reactive) or D001 (Ignitable) depending on formulation; treat as Hazardous Halogenated .
-
Destruction Method: High-Temperature Incineration (
) with caustic scrubbing.
Part 2: Chemical Profile & Hazard Characterization
To dispose of TFHB safely, you must understand what you are handling. It is a specialized chiral building block often used in the synthesis of protease inhibitors.
| Property | Description | Operational Implication |
| Formula | High fluorine content requires halogen-specific disposal. | |
| Structure | The hydroxyl group increases water solubility, complicating spill cleanup (it spreads). | |
| Stability | Stable at STP; Hygroscopic. | Keep containers tightly sealed to prevent moisture absorption. |
| Incompatibilities | Strong Acids, Strong Oxidizers, Reducing Agents. | CRITICAL: Contact with acids (HCl, |
| Flash Point | Classify as Combustible Liquid. |
The Mechanism of Hazard (Why Segregation Matters)
The
-
Scenario A (Acid Mix):
(Slow hydrolysis). However, under anhydrous acidic conditions or with specific Lewis acids, volatile toxic species can form. -
Scenario B (Incomplete Combustion): If incinerated at low temp (
), the moiety may form HF (corrosive gas) or carbenes that recombine into toxic fluorocarbons.
Part 3: Waste Segregation & Packaging Protocol
Do not treat this chemical in the fume hood. Chemical oxidation (e.g., bleaching) is standard for inorganic cyanides but is unsafe for TFHB due to the stability of the fluorinated organic framework and potential for unpredictable exothermic reactions.
Step-by-Step Segregation Workflow
-
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans due to potential corrosion from hydrolysis byproducts.
-
pH Verification: Before adding TFHB to a waste container, verify the container's current pH is Neutral or Basic (pH 7–10) . Never add to Acidic waste.
-
Labeling:
-
Label as: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Add constituent tag: "Contains Organic Nitrile & Trifluoromethyl compounds."
-
Hazard Checkboxes: Toxic, Irritant.
-
Visual Decision Matrix: Segregation Logic
Figure 1: Decision matrix for segregating TFHB waste in a laboratory setting. Note the critical stop for acidic mixtures.
Part 4: Spill Response & Cleanup
Because TFHB contains a hydroxyl group, it is likely miscible or soluble in water, which increases the risk of it spreading into floor drains during a spill.
Spill Kit Requirements:
-
Absorbent: Polypropylene pads or Vermiculite (Do NOT use sawdust; reaction risk).
-
PPE: Nitrile gloves (double gloved), Safety Goggles, Lab Coat. Use a respirator (organic vapor cartridge) if outside a fume hood.
Protocol:
-
Isolate: Evacuate the immediate area. Ensure good ventilation.
-
Block: Use absorbent socks to block floor drains immediately.
-
Absorb: Cover the liquid with vermiculite or commercial solvent absorbent.
-
Clean: Scoop absorbed material into a wide-mouth HDPE jar.
-
Decontaminate: Wash the surface with a mild soap/water solution. Do not use bleach (risk of reaction with potential amine impurities).
-
Dispose: Label the debris jar as "Hazardous Waste (Solid) - Fluorinated Nitrile Debris" .
Part 5: Final Destruction (Industrial Scale)
As a researcher, your responsibility ends at the pickup dock, but understanding the downstream process ensures you code the waste correctly.
Why "Halogenated" Coding is Vital:
If you code this simply as "Organic Waste," it might be sent to a fuel-blending program (cement kilns). While cement kilns represent high temperatures, they may not have the specific scrubbing capacity for high-volume HF generation, or the residence time to break the
The Incineration Pathway:
-
Injection: Waste is injected into a rotary kiln incinerator.
-
Thermal Destruction: Temperature must exceed 1100°C (2000°F) with a residence time
seconds.-
Chemistry:
.
-
-
Scrubbing: The exhaust gas passes through a wet scrubber (using NaOH or Lime) to capture the Hydrogen Fluoride (HF) gas, converting it to Calcium Fluoride (
) or Sodium Fluoride ( ).
Figure 2: Industrial destruction pathway showing the necessity of scrubbing for HF gas.
References
-
PubChem. (2025). 4,4,4-Trifluoro-3-hydroxybutanenitrile Compound Summary. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
